molecular formula C25H20N2O3 B3551741 N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B3551741
M. Wt: 396.4 g/mol
InChI Key: MTEZIUUVMVKHNY-UHFFFAOYSA-N
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Description

“N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide” is a chemical compound that contains a benzoxazole ring structure . Benzoxazole derivatives are commercially important and are used in research as a starting material for the synthesis of larger, usually bioactive structures .


Synthesis Analysis

Benzoxazole derivatives can be synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Chemical Reactions Analysis

Benzoxazole derivatives have reactive sites which allow for functionalization . They are used in research as a starting material for the synthesis of larger, usually bioactive structures .


Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water .

Mechanism of Action

Benzoxazole derivatives have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Safety and Hazards

Suvorexant, a benzoxazole derivative, was reported to have a lower potential for abuse, and be generally safer, than other sleep medications frequently used in aging populations .

Future Directions

Benzoxazole derivatives are of interest for optical brighteners in laundry detergents . They belong to the group of well-known antifungal agents with antioxidant, antiallergic, antitumoral, and antiparasitic activity . In the future, these compounds could be further explored for their potential applications in various fields.

properties

IUPAC Name

N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-15(2)17-9-12-22-20(13-17)27-25(30-22)16-7-10-19(11-8-16)26-24(28)23-14-18-5-3-4-6-21(18)29-23/h3-15H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEZIUUVMVKHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
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N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
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N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
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N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
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N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 6
N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

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